Angelic Acid Methyl-d3 Ester
Description
Significance of Stable Isotope Labeling in Mechanistic Elucidation and Pathway Mapping
Stable isotope labeling is a powerful technique for unraveling the intricate details of reaction mechanisms and metabolic pathways. creative-proteomics.comstudysmarter.co.uk By replacing an atom with its heavier, non-radioactive isotope (like deuterium (B1214612), carbon-13, or nitrogen-15), scientists can trace the fate of atoms and molecules through a series of transformations. acs.orgcreative-proteomics.com This method provides unparalleled insights into the metabolic wiring of cells, allowing for the qualitative and quantitative analysis of metabolic fluxes. nih.govspringernature.com
The use of stable isotopes, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the precise tracking of labeled compounds. acs.orgdiagnosticsworldnews.com This is crucial for:
Pathway Discovery: Identifying novel metabolic pathways and intermediates. nih.gov
Flux Analysis: Quantifying the rate of metabolic reactions, providing a dynamic view of cellular processes. creative-proteomics.comnih.gov
Mechanistic Studies: Determining the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. symeres.com
For instance, feeding cells a substrate labeled with a stable isotope and then analyzing the resulting products can reveal how the substrate was metabolized, which bonds were broken and formed, and the relative contribution of different pathways.
Overview of Angelic Acid and Its Esters in Natural Product Chemistry and Biosynthesis
Angelic acid is a naturally occurring monocarboxylic unsaturated organic acid, found primarily in plants of the Apiaceae family. wikipedia.org It exists as the cis isomer of 2-methyl-2-butenoic acid. wikipedia.org Esters of angelic acid, known as angelates, are significant components of many biologically active natural products. wikipedia.orgnih.gov
These angelate moieties are crucial for the therapeutic effects of several compounds, including the anti-inflammatory and anti-cancer properties of certain natural products. nih.gov A notable example is ingenol-3-angelate, a compound isolated from the sap of Euphorbia peplus, which is used in the treatment of actinic keratosis. nih.gov The angelate group is also a key structural feature in some anticancer tetracyclines, such as SF2575, where it contributes to the molecule's potent bioactivity. nih.gov
The biosynthesis of these complex natural products often involves the enzymatic transfer of an angeloyl group, derived from angelyl-CoA, to a core scaffold molecule. nih.govresearchgate.net Understanding this biosynthetic step is crucial for efforts to produce these valuable compounds through metabolic engineering in microbial hosts like yeast. nih.govresearchgate.net
Rationale for Deuterium Incorporation in Methyl Esters for Advanced Research
The incorporation of deuterium (a stable isotope of hydrogen) into the methyl ester group of a molecule like angelic acid offers distinct advantages for analytical studies, particularly in mass spectrometry and NMR spectroscopy.
In mass spectrometry , the presence of deuterium atoms results in a predictable mass shift in the molecule and its fragments. This is highly beneficial for:
Internal Standards: Deuterated compounds are ideal internal standards for quantitative analysis because they co-elute with the non-labeled analyte but are distinguishable by their mass, correcting for variations in sample preparation and instrument response. nih.gov
Metabolite Identification: The distinct isotopic signature of a deuterated compound helps to differentiate it from other molecules in a complex mixture and aids in the structural elucidation of its metabolites. nih.gov
Reactive Metabolite Trapping: Deuterium-labeled trapping agents, such as deuterated glutathione (B108866) methyl esters, can be used to identify and characterize reactive metabolites of drugs. figshare.comacs.org
In NMR spectroscopy , deuterium labeling can simplify complex proton spectra. Since deuterium is not detected in standard ¹H NMR, its presence in place of a proton effectively removes that signal, aiding in signal assignment. Furthermore, specialized techniques can be used to detect the deuterium itself, providing specific structural information. cdnsciencepub.comresearchgate.net The use of a deuterated methyl group (–COOCD₃) provides a clear mass tag without introducing the kinetic isotope effect at a reactive site, which could alter the metabolic fate of the molecule. symeres.com
Scope and Objectives of Academic Investigations Involving Angelic Acid Methyl-d3 Ester
Academic investigations utilizing this compound would primarily focus on leveraging the benefits of its isotopic label to probe biological and chemical systems with high precision. The principal objectives of such studies would include:
Biosynthetic Pathway Elucidation: Feeding this compound to an organism that produces angelate-containing natural products would allow researchers to definitively trace the incorporation of the angelate moiety into the final product. By analyzing the mass spectra of the isolated natural products, the presence of the d3-methyl group would confirm that the ester is incorporated directly or after ester exchange. Studies have successfully used deuterium-labeled precursors to delineate the biosynthetic pathways of coumarins in Angelica gigas. koreascience.kr
Enzyme Mechanism Studies: The compound could be used as a substrate to study the mechanism of enzymes that process angelate esters, such as esterases or acyltransferases. The deuterated methyl group serves as a stable, non-exchangeable tag to follow the fate of the methyl group during the enzymatic reaction.
Quantitative Metabolomics: this compound can serve as an excellent internal standard for the accurate quantification of its unlabeled counterpart, methyl angelate, or other related angelate esters in biological samples. This is crucial for understanding the pharmacokinetics and metabolism of these compounds. The use of deuterium-labeled fatty acid methyl esters has been established for quantitative analysis in human blood. nih.gov
In essence, this compound is a specialized tool designed for detailed mechanistic and quantitative studies that are fundamental to advancing our understanding of natural product biosynthesis and metabolism.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₇D₃O₂ | nih.gov |
| Molecular Weight | 117.16 g/mol | nih.gov |
| Alternate Names | (Z)-2-Methyl-2-butenoic Acid Methyl-d3 Ester, (Z)-2-Methylcrotonic Acid Methyl-d3 Ester, Methyl-d3 (Z)-2-Methyl-2-butenoate | nih.gov |
| Unlabeled CAS Number | 5953-76-4 | nih.gov |
Properties
Molecular Formula |
C₆H₇D₃O₂ |
|---|---|
Molecular Weight |
117.16 |
Synonyms |
(Z)-2-Methyl-2-butenoic Acid Methyl-d3 Ester; (Z)-2-Methylcrotonic Acid Methyl-d3 Ester; Methyl-d3 (Z)-2-Methyl-2-butenoate; Methyl-d3 Angelate; Methyl-d3 cis-2-Methylcrotonate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Angelic Acid Methyl D3 Ester
Strategies for Regiospecific Deuterium (B1214612) Incorporation at the Methyl Moiety
Achieving regiospecific deuteration of the methyl group in Angelic Acid Methyl-d3 Ester is paramount. Several synthetic strategies can be employed to ensure the precise placement of deuterium atoms.
Deuterated Alcohol Precursors in Esterification Reactions
A primary and direct method for introducing a deuterated methyl group is through the esterification of angelic acid with deuterated methanol (B129727) (CD3OH). The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid and the alcohol, in this case, angelic acid and deuterated methanol. masterorganicchemistry.com The use of an excess of the deuterated alcohol can drive the equilibrium towards the formation of the desired ester, maximizing the yield. masterorganicchemistry.com
Evidence from isotopic labeling experiments, such as those using oxygen-18 labeled alcohol, has confirmed the mechanism of Fischer esterification, where the alcohol's oxygen is incorporated into the ester. libretexts.org This principle directly applies to the use of deuterated methanol, ensuring the CD3 group from the alcohol becomes the methyl group of the ester. The reaction is typically catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid. rsc.org Kinetic studies on the esterification of palmitic acid with deuterated methanol have been conducted to understand the reaction rates and activation energies, providing valuable data for optimizing similar reactions. rsc.org
Recent advancements have also explored room-temperature Fischer esterification, which can be advantageous for sensitive substrates. aip.org For instance, the synthesis of methyl-d3 cinnamate (B1238496) derivatives has been achieved using deuterated methanol at room temperature, with sulfuric acid as a catalyst. aip.org This approach could be adapted for the synthesis of this compound.
Direct Methylation Approaches with Deuterated Reagents
An alternative to esterification with deuterated methanol is the direct methylation of an angelate salt using a deuterated methylating agent. This method involves the reaction of an angelate anion with a reagent such as deuterated methyl iodide (CD3I). acs.org This SN2 reaction provides a direct route to the methyl-d3 ester. The preparation of methyl angelate of confirmed identity has been successfully achieved through a replacement reaction of the angelate ion with methyl iodide. acs.org
Other advanced deuterated methylating agents have been developed to offer high efficiency and selectivity. For example, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT) has been designed as a robust d3-methylating agent with excellent selectivity for esterification. nih.gov Another approach involves a sulfoxonium metathesis reaction to generate a trideuteromethylation reagent, which can then be used to install the -CD3 group onto various functionalities, including carboxylic acids to form esters. nih.gov These modern reagents often operate under mild conditions and exhibit excellent functional group compatibility. nih.govnih.gov
Chemoenzymatic Synthetic Routes to Labeled Esters
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical synthesis, offering a powerful tool for preparing isotopically labeled compounds. nih.gov Lipases are particularly useful enzymes for esterification reactions due to their ability to function in organic solvents and their high regio- and enantioselectivity. researchgate.netscielo.br These enzymes can catalyze the esterification of angelic acid with deuterated methanol under mild conditions, which can help to preserve the sensitive cis-geometry of the angelic acid moiety. researchgate.netwikipedia.org
The use of immobilized lipases, such as Lipozyme TL IM, has been shown to be effective in catalyzing the regioselective synthesis of esters. acs.org The operational stability and reusability of immobilized enzymes make them economically viable for larger-scale production. nih.gov The reaction conditions, including temperature, pH, and water activity, are crucial parameters that need to be optimized for efficient lipase-catalyzed ester synthesis. nih.govmdpi.com For instance, while some water is necessary for enzyme activity, excess water can promote hydrolysis, reducing the ester yield. mdpi.com Solvent choice is also critical, with some studies indicating that certain organic solvents can enhance the reaction rate and yield. scielo.br
Recent research has demonstrated the utility of biocatalysis for the stereoselective deuteration of various molecules, including amino acid esters, using enzymes in the presence of D2O as the deuterium source. acs.orgacs.orgnih.gov While not directly methylating, these studies highlight the potential of enzymatic systems for precise isotopic labeling. acs.orgacs.orgnih.gov
Multistep Synthetic Pathways and Stereochemical Control
The synthesis of angelic acid itself often requires a multistep pathway with careful control of stereochemistry, as it is the less stable cis-isomer of 2-methyl-2-butenoic acid. wikipedia.org Tiglic acid, the trans-isomer, is more stable and is often formed preferentially. wikipedia.org
A common route to angelic acid involves the isomerization of tiglic acid. acs.orgwikipedia.org This can be achieved, for example, by heating tiglic acid or its ester in the presence of an organic sulfinic acid catalyst. google.com The difference in boiling points between methyl tiglate (138-139°C) and methyl angelate (128-129°C) allows for the separation of the desired cis-isomer by distillation during the isomerization process. google.com
Another synthetic approach starts from 2-butanone, which is converted to α-hydroxy-α-methylbutyronitrile. acs.org Subsequent hydrolysis can lead to tiglic acid. acs.org To obtain angelic acid, a three-step process can be employed starting from tiglic acid: bromination to yield α,β-dibromo-α-methylbutyric acid, followed by treatment with methanolic potassium hydroxide (B78521) to give β-bromoangelic acid, and finally, reduction to produce angelic acid. acs.org Throughout these steps, maintaining the conditions that favor the formation and preservation of the cis-isomer is crucial.
Purification and Isotopic Enrichment Assessment Techniques for Labeled Compounds
After synthesis, the purification of this compound and the accurate assessment of its isotopic enrichment are critical steps. Standard purification techniques such as distillation and chromatography are employed to isolate the final product from unreacted starting materials and byproducts.
To determine the isotopic purity, a combination of analytical techniques is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the position of the deuterium label and to quantify the isotopic enrichment. rsc.orgrsc.org The absence or significant reduction of the methyl proton signal in the ¹H NMR spectrum, relative to other protons in the molecule, provides direct evidence of successful deuteration. nih.gov Furthermore, ²H NMR can be used in combination with ¹H NMR for a more accurate determination of isotopic abundance. nih.gov Isotopic shifts in ¹³C NMR spectra can also be utilized to quantify the degree of isotope labeling. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the labeled compound and to assess the distribution of isotopologues (molecules with different numbers of deuterium atoms). rsc.orgrsc.org By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the percentage of isotopic enrichment can be calculated. rsc.orgrsc.org
The combination of NMR and HR-MS provides a comprehensive evaluation of both the structural integrity and the isotopic purity of the synthesized this compound. rsc.orgrsc.org
Scale-Up Considerations for Research-Scale Production of this compound
Transitioning the synthesis of this compound from a laboratory-scale to a research-scale production requires careful consideration of several factors.
Cost and Availability of Deuterated Reagents: The cost of deuterated starting materials, particularly highly enriched deuterated methanol or methyl iodide, can be a significant factor. researchgate.netoaepublish.com Optimizing the reaction to maximize the incorporation of the deuterated reagent is crucial.
Process Safety and Efficiency: The chosen synthetic route should be robust, reproducible, and safe to operate on a larger scale. Reactions that require harsh conditions or hazardous reagents may need to be re-evaluated.
Purification and Isolation: Purification methods must be scalable. Distillation, which is effective for separating methyl angelate from methyl tiglate, is a scalable technique. google.com Chromatographic methods, while effective, can be more challenging and costly to scale up. globalgrowthinsights.com
Regulatory Considerations: For compounds intended for use in clinical or preclinical studies, adherence to good manufacturing practices (GMP) may be necessary, which adds another layer of complexity to the scale-up process. talmazan.md
Mechanistic Organic Chemistry Investigations Employing Deuterium Labeling
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The replacement of a hydrogen atom with a deuterium (B1214612) atom in a molecule can lead to a measurable change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in the zero-point vibrational energies of the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state.
Measurement and Interpretation of Primary Deuterium Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD).
For a reaction involving the cleavage of a C-H bond, a significant primary KIE (typically kH/kD > 2) is a strong indication that this bond breaking is part of the rate-determining step. For instance, in the hydrolysis of a methyl ester, if the rate-determining step involves the abstraction of a proton from the methyl group, substituting the methyl hydrogens with deuterium, as in Angelic Acid Methyl-d3 Ester, would be expected to result in a significant primary KIE.
A study on the solvolysis of a series of methyl-d3 esters provides relevant data. While not Angelic Acid specifically, the principles are directly applicable.
| Compound | kH/kD | Interpretation |
|---|---|---|
| Methyl-d3 Bromide | 0.973 | Inverse KIE suggesting C-H bond stiffening in the transition state. |
| Methyl-d3 Iodide | 0.947 | Inverse KIE suggesting C-H bond stiffening in the transition state. |
| Methyl-d3 Nitrate | 0.905 | Inverse KIE suggesting significant C-H bond stiffening in the transition state. |
This table illustrates the inverse kinetic isotope effects observed in the solvolysis of various methyl-d3 esters, indicating a stiffening of the C-H(D) vibrations in the transition state. cdnsciencepub.com
In another example, the metabolism of the drug enzalutamide (B1683756), which contains an N-methyl group, was studied using its N-methyl-d3 analog. The in vitro intrinsic clearance (CLint) was measured to determine the KIE on its metabolism.
| Microsome Source | CLint (Enzalutamide) (μL/min/mg) | CLint (Enzalutamide-d3) (μL/min/mg) | kH/kD (CLint ratio) |
|---|---|---|---|
| Rat Liver Microsomes | 15.7 | 7.9 | ~2.0 |
| Human Liver Microsomes | 5.9 | 1.6 | ~3.7 |
This table shows a significant kinetic isotope effect on the metabolism of enzalutamide when the N-methyl group is deuterated, indicating that C-H bond cleavage is a rate-determining step in its metabolic pathway. nih.gov
Analysis of Secondary Deuterium Kinetic Isotope Effects
Secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs (typically 0.7 < kH/kD < 1.5) and can provide information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org
An α-secondary KIE is observed when the deuterium is on the carbon undergoing a change in hybridization. For example, in an SN1 reaction where a carbon changes from sp3 to sp2 hybridization, a normal KIE (kH/kD > 1) is typically observed. Conversely, in an SN2 reaction where the sp3 hybridization is maintained in a more crowded transition state, an inverse KIE (kH/kD < 1) is often seen. For this compound, if a reaction were to occur at the carbonyl carbon, the deuterated methyl group would be in the α-position, and a secondary KIE could be used to probe the transition state structure.
A β-secondary KIE arises from isotopic substitution at a carbon adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond overlaps with an adjacent empty or partially filled orbital. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal KIE (kH/kD > 1) is often observed when hyperconjugation is important in stabilizing the transition state.
Stereochemical and Regiochemical Studies of Transformations
Deuterium labeling is an invaluable tool for tracing the stereochemical and regiochemical course of a reaction. By replacing a specific hydrogen atom with deuterium, chemists can follow its fate in the product, thereby revealing the precise orientation of bond formation and cleavage.
For a molecule like this compound, which has a double bond, deuterium labeling could be used to study the stereochemistry of addition reactions. For example, in the catalytic hydrogenation of the double bond, the use of a deuterated reagent or a deuterated substrate would allow for the determination of whether the two new C-H(D) bonds are formed on the same side of the double bond (syn-addition) or on opposite sides (anti-addition).
Similarly, in reactions where multiple constitutional isomers can be formed, deuterium labeling can pinpoint the exact location of bond formation, thus elucidating the regioselectivity of the reaction. For instance, in the hydroboration-oxidation of Angelic Acid, the position of the resulting hydroxyl group is determined by the regioselectivity of the hydroboration step. Using a deuterated borane (B79455) would allow for the direct observation of where the boron (and subsequently the hydroxyl group) adds across the double bond.
Reaction Pathway Interrogation via Deuterium Tracing
Beyond determining the rate-limiting step or the stereochemical outcome, deuterium can be used as a tracer to map out entire reaction pathways, including the presence of intermediates and rearrangement steps. By strategically placing a deuterium label in a reactant, its position in the products and any isolated intermediates can be determined, providing a "snapshot" of the molecule's journey through the reaction.
For example, in a Claisen condensation involving a deuterated ester, the position of the deuterium in the resulting β-keto ester can confirm the mechanism, which involves the formation of an enolate intermediate. If this compound were to act as the nucleophile in a Claisen-type reaction, the deuterium atoms would be expected to remain on the methyl group in the final product, confirming the proposed mechanism.
Deuterium tracing is also extensively used in metabolic studies to follow the fate of molecules in biological systems. For example, deuterated acetate (B1210297) has been used to trace metabolic fluxes through the Krebs cycle. nih.gov
Computational Chemistry and Theoretical Modeling of Isotope Effects
Computational chemistry has become an indispensable tool for understanding and predicting kinetic isotope effects. Theoretical calculations can be used to model the potential energy surface of a reaction, including the structures and vibrational frequencies of reactants and transition states for both the deuterated and non-deuterated species.
From these calculations, the zero-point energies can be determined, and the KIE can be predicted. The comparison of computationally predicted KIEs with experimentally measured values serves as a rigorous test of the proposed reaction mechanism and the accuracy of the computational model. If the calculated and experimental KIEs are in good agreement, it provides strong support for the proposed transition state structure.
Biosynthetic Pathway Elucidation Using Angelic Acid Methyl D3 Ester As a Tracer
Tracing Precursor Incorporation into Natural Products
The fundamental principle behind using isotopic tracers is to introduce a labeled compound into a biological system and observe its incorporation into downstream metabolites. When Angelic Acid Methyl-d3 Ester is supplied to an organism, such as a plant or microorganism, that produces secondary metabolites containing angelate or related moieties, the deuterated methyl group acts as a distinct marker.
The process involves administering the labeled compound and, after a specific incubation period, extracting and purifying the natural products of interest. The presence and position of the deuterium (B1214612) label in the final product are then determined using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A mass shift corresponding to the incorporated deuterium atoms provides clear evidence of the precursor-product relationship. This method is crucial for identifying the building blocks of complex molecules and confirming proposed biosynthetic steps.
For instance, if a natural product is hypothesized to be derived from an angelic acid precursor, feeding the organism with this compound and subsequently detecting the deuterium label in the isolated natural product would provide strong evidence for this hypothesis. The degree of incorporation can also offer insights into the efficiency of the metabolic pathway.
Table 1: Hypothetical Incorporation of this compound into a Terpenoid Natural Product
| Analyte | Molecular Weight (Unlabeled) | Molecular Weight (Labeled) | Deuterium Incorporation (%) | Analytical Method |
|---|---|---|---|---|
| Terpenoid X | 350.5 | 353.5 | 85 | LC-MS |
Investigating Metabolic Flux and Turnover in Model Biological Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.com Stable isotope tracers like this compound are central to these studies. By tracking the rate at which the deuterium label from the tracer is incorporated into various metabolites, researchers can determine the in vivo activity of metabolic pathways. nih.gov This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.gov
The turnover rate of a metabolite can be calculated by monitoring the kinetics of label incorporation and dilution over time. This information is vital for understanding how metabolic networks are regulated and how they respond to genetic or environmental perturbations.
Plant cell cultures offer a controlled environment for studying biosynthetic pathways, free from the complexities of whole organisms. nih.govnih.gov These systems are particularly amenable to isotopic labeling studies. This compound can be added to the culture medium, and its uptake and metabolism can be monitored over time. nih.govnih.gov
Researchers can use this approach to investigate how factors like nutrient availability, hormonal signals, or elicitors influence the flux through pathways that utilize angelate precursors. For example, by comparing the rate of deuterium incorporation into a target natural product in elicited versus non-elicited cell cultures, one can quantify the upregulation of the biosynthetic pathway.
Table 2: Metabolic Flux Analysis in a Plant Cell Culture Fed with this compound
| Culture Condition | Target Metabolite | Label Incorporation Rate (nmol/g/h) | Inferred Pathway Flux |
|---|---|---|---|
| Control | Phenylpropanoid A | 15.2 | Basal |
Microorganisms are a rich source of diverse natural products and are often genetically tractable, making them ideal for biosynthetic studies. This compound can be used as a tracer to elucidate novel metabolic pathways in bacteria and fungi. By feeding the labeled precursor to a microbial culture and analyzing the resulting metabolites, new enzymatic transformations and metabolic intermediates can be identified.
This approach is also valuable for metabolic engineering efforts. By tracking the flow of the deuterium label through a genetically modified pathway, researchers can identify bottlenecks and optimize the production of desired compounds. For example, if the label accumulates in an intermediate, it may indicate that a downstream enzymatic step is rate-limiting.
Characterization of Enzymatic Methylation and Esterification Mechanisms
The deuterium label in this compound makes it an excellent tool for studying the mechanisms of enzymes involved in methylation and esterification reactions. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes, can provide detailed information about the transition state of an enzymatic reaction.
By comparing the rate of an enzymatic reaction with the deuterated substrate to that with the non-deuterated analog, researchers can infer whether the cleavage of the C-H bond in the methyl group is a rate-determining step. This is crucial for understanding the catalytic mechanism of methyltransferases and esterases. Such studies can reveal details about enzyme-substrate interactions and the chemical steps of catalysis. nih.gov
Isotopic Labeling for Unraveling Complex Biosynthetic Grids
In many cases, biosynthetic pathways are not linear but are part of complex, interconnected networks or grids. A single precursor can be shunted into multiple pathways, leading to a variety of products. Isotopic labeling with tracers like this compound can help to map these complex metabolic grids.
By analyzing the distribution of the deuterium label among a range of related metabolites, it is possible to trace the branch points in a pathway and to quantify the relative flux into each branch. This provides a comprehensive understanding of how metabolic resources are allocated within the cell. This information is essential for a complete picture of cellular metabolism and for efforts to engineer the production of specific natural products.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Terpenoid X |
| Intermediate Y |
| Phenylpropanoid A |
Advanced Spectroscopic and Analytical Research Applications of Angelic Acid Methyl D3 Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Systems
The presence of deuterium (B1214612) in Angelic Acid Methyl-d3 Ester makes it particularly amenable to specialized NMR techniques that can probe molecular structure, dynamics, and position-specific information with high precision.
Deuterium NMR (²H-NMR) for Positional Analysis
Deuterium NMR, also known as ²H-NMR, is a powerful technique for the direct observation of deuterium-labeled sites within a molecule. sigmaaldrich.com Unlike proton (¹H) NMR, which detects hydrogen nuclei, ²H-NMR specifically targets the deuterium nucleus (²H or D). This allows for the unambiguous confirmation of the isotopic label's position. For this compound, a ²H-NMR spectrum would show a signal corresponding to the deuterated methyl (-OCD₃) group, confirming the success of the isotopic labeling at the intended position. lgcstandards.comscbt.com
One of the key advantages of ²H-NMR is the simplification of complex spectra. Since only the deuterium signal is observed, the resulting spectrum is clean and free from the myriad of proton signals that can cause overlap and interpretation challenges in a ¹H-NMR spectrum. sigmaaldrich.com The chemical shifts in ²H-NMR are nearly identical to those in ¹H-NMR for the same chemical environment, which simplifies spectral assignment. sigmaaldrich.com This technique is also quantitative under appropriate experimental conditions, allowing for the precise determination of deuterium enrichment in the molecule. sigmaaldrich.com
Table 1: Comparison of Proton and Deuteron Properties for NMR Spectroscopy
| Property | Proton (¹H) | Deuteron (²H or D) |
| Natural Abundance | 99.985% | 0.015% |
| Spin Quantum Number (I) | 1/2 | 1 |
| Magnetogyric Ratio (γ) | 26.75 x 10⁷ rad T⁻¹ s⁻¹ | 4.11 x 10⁷ rad T⁻¹ s⁻¹ |
| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz |
| Data sourced from general NMR principles and comparative data. sigmaaldrich.com |
Mass Spectrometry (MS) in Isotopic Tracer Studies
The precise mass difference imparted by the three deuterium atoms makes this compound an ideal internal standard for mass spectrometry-based tracer studies. acs.org Such studies are fundamental to metabolomics and pharmacokinetic research, allowing for the precise tracking and quantification of molecules as they move through biological systems. nih.govnih.gov
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the differentiation of molecules with very similar nominal masses. When this compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. HRMS can then be used to search for metabolites that retain the D₃-label.
The key advantage is the known mass difference between the unlabeled metabolite and the deuterated one. The mass of the three deuterium atoms (D₃) is approximately 3.018 Daltons greater than that of three protium (B1232500) atoms (H₃). By searching for mass signals corresponding to potential metabolites plus this precise mass difference, researchers can confidently identify novel metabolites of angelic acid, even at very low concentrations where they might otherwise be lost in the background noise of the biological matrix. researchgate.net This approach significantly improves the quality and reliability of metabolite identification. researchgate.net
Quantitative Analysis Using Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis due to its high accuracy and precision. nih.goveuropa.eu The technique involves adding a known quantity of an isotopically labeled standard—in this case, this compound—to a sample containing the unlabeled analyte of interest (endogenous angelic acid or its metabolites). nih.gov
The labeled standard and the unlabeled analyte are assumed to behave identically during sample extraction, purification, and ionization in the mass spectrometer. europa.eu Therefore, any sample loss during preparation affects both compounds equally. The mass spectrometer measures the ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard. Because the initial amount of the added standard is known, this ratio allows for the precise calculation of the absolute concentration of the unlabeled analyte in the original sample, effectively correcting for variations in sample recovery and matrix effects. nih.goveuropa.eu
Table 2: Molecular Properties for Isotope Dilution Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Accurate Mass (Da) |
| Methyl Angelate | C₆H₁₀O₂ | 114.14 | 114.06808 |
| This compound | C₆H₇D₃O₂ | 117.16 | 117.08696 |
| Data sourced from chemical supplier databases. lgcstandards.comscbt.com |
Chromatographic Methodologies for Separation and Analysis of Labeled Analytes
Prior to NMR or MS analysis, chromatographic separation is almost always required to isolate the analyte of interest from the complex sample matrix. The choice of method depends on the analyte's properties and the analytical goal. As a volatile, unsaturated short-chain fatty acid methyl ester, this compound is well-suited for several chromatographic techniques.
Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). fishersci.cominternationaloliveoil.org Separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. For separating geometric isomers like methyl angelate and methyl tiglate, a highly polar stationary phase is effective. fishersci.com The deuterated standard, this compound, would have a retention time nearly identical to its unlabeled form, allowing it to co-elute and serve as a proper internal standard when coupled with a mass spectrometer (GC-MS). mdpi.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly when coupled with mass spectrometry (LC-MS). d-nb.info For a moderately polar compound like this compound, reversed-phase HPLC using a C18 column is a common approach. d-nb.info Separation is based on the compound's partitioning between the nonpolar stationary phase and a polar mobile phase. This method is highly effective for analyzing analytes in complex aqueous matrices like biological fluids.
Argentation Thin-Layer Chromatography (Ag-TLC) is a specialized technique used to separate lipids based on the degree and geometry of unsaturation. nih.gov The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the carbon-carbon double bonds. This interaction causes compounds with more double bonds, or with cis-geometry, to be retained more strongly than their saturated or trans counterparts. This method could effectively separate this compound (a cis-isomer) from related trans-isomers or saturated esters. nih.gov
Table 3: Chromatographic Methods for this compound Analysis
| Method | Principle of Separation | Typical Application |
| Gas Chromatography (GC) | Volatility and polarity | Quantitative analysis of volatile esters; separation from geometric isomers. fishersci.com |
| Reversed-Phase HPLC | Polarity and hydrophobicity | Separation from complex aqueous samples (e.g., biological fluids) prior to MS. d-nb.info |
| Argentation TLC | Number and geometry of C=C bonds | Preparative or analytical separation of unsaturated isomers. nih.gov |
Application as an Internal Standard in Quantitative Research Studies
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision. clearsynth.combiopharmaservices.com this compound, as a deuterated analog of the corresponding non-labeled methyl angelate, serves as an ideal internal standard for the quantification of angelic acid esters and related compounds in various complex matrices. clearsynth.com Its utility stems from the fact that its chemical and physical properties are nearly identical to the analyte of interest, yet it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. researchgate.net This allows it to co-elute with the analyte during chromatographic separation and experience similar ionization effects, thus effectively compensating for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. texilajournal.comwuxiapptec.com
The core principle of using this compound as an internal standard lies in isotope dilution mass spectrometry (IDMS). nih.govnih.gov A known quantity of the deuterated standard is added to a sample at the earliest stage of preparation. The ratio of the MS signal response of the native analyte to the deuterated internal standard is then used to calculate the concentration of the analyte. This ratiometric measurement corrects for potential losses during extraction and inconsistencies in instrument response, leading to robust and reliable quantification. biopharmaservices.com
Detailed Research Findings
While specific, publicly available research studies detailing the extensive use of this compound are limited, its application follows well-established principles for deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The following represents a typical workflow and expected performance characteristics based on the application of similar deuterated esters in quantitative bioanalysis. nih.govsemanticscholar.org
A quantitative method for an analyte, such as a naturally occurring angelic acid ester, would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific MRM transitions for both the analyte and the this compound internal standard would be optimized to ensure high selectivity and sensitivity.
Illustrative Example of Method Validation Parameters:
To demonstrate the robustness of a hypothetical assay using this compound as an internal standard, the following data tables illustrate typical validation results for a quantitative LC-MS/MS method.
Table 1: Calibration Curve for a Hypothetical Analyte using this compound as an Internal Standard
This table shows the linear relationship between the concentration of the analyte and the ratio of the analyte peak area to the internal standard peak area. The high correlation coefficient (R²) indicates excellent linearity over the tested concentration range.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,100 | 49,800 | 0.303 |
| 50 | 75,800 | 50,200 | 1.510 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 49,900 | 15.230 |
| 1000 | 1,515,000 | 50,150 | 30.209 |
| Linear Equation | y = 0.0302x + 0.001 | ||
| Correlation (R²) | 0.9998 |
Table 2: Accuracy and Precision of the Quantitative Method
This table demonstrates the accuracy (as percent bias) and precision (as percent relative standard deviation, %RSD) of the method at different concentration levels (quality control samples). The low bias and RSD values indicate a high degree of accuracy and reproducibility.
| Quality Control Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=6) | %RSD | %Bias |
| Low | 3 | 2.95 | 4.5% | -1.7% |
| Medium | 80 | 81.2 | 3.1% | +1.5% |
| High | 800 | 792.5 | 2.8% | -0.9% |
Table 3: Assessment of Recovery and Matrix Effects
This table illustrates how an internal standard helps to correct for analyte loss during sample extraction (recovery) and the influence of the sample matrix on the MS signal (matrix effect). The "Corrected Recovery" shows that the internal standard effectively compensates for these variables.
| Sample Type | Analyte Peak Area | Internal Standard Peak Area | Uncorrected Recovery | Matrix Effect | Corrected Recovery |
| Analyte in Solvent (Pre-extraction) | 155,000 | 51,000 | - | - | - |
| Analyte in Solvent (Post-extraction) | 139,500 | 45,900 | 90.0% | - | 99.8% |
| Analyte in Matrix (Post-extraction) | 125,500 | 41,300 | 81.0% | -10.0% | 99.7% |
The use of this compound as an internal standard is crucial for developing robust and reliable quantitative analytical methods. Its ability to mimic the behavior of the target analyte throughout the analytical process ensures that accurate measurements can be made, even in complex biological or environmental samples. clearsynth.com
Emerging Research Frontiers and Theoretical Considerations
Development of Novel Isotopic Labeling Strategies
The synthesis and application of Angelic Acid Methyl-d3 Ester are at the forefront of novel isotopic labeling strategies. The primary goal of these strategies is to introduce a stable isotope label, such as deuterium (B1214612), into a specific molecular position without altering the compound's fundamental chemical reactivity. This allows the labeled molecule to serve as a tracer in complex biological or chemical systems.
The "d3" designation in this compound specifically indicates that the three hydrogen atoms of the methyl group in the ester functionality have been replaced by deuterium atoms. The synthesis of this compound typically involves the esterification of angelic acid using deuterated methanol (B129727) (CD3OH). This targeted approach ensures that the label is placed exclusively on the ester moiety, which can be crucial for mechanistic studies where the fate of the ester group itself is of interest.
Modern isotopic labeling extends beyond simple synthesis. Researchers are developing methods to introduce such labeled precursors into biological systems, like cell cultures or whole organisms, to label downstream metabolites in vivo. nih.gov These techniques, often employed in NMR (Nuclear Magnetic Resonance) and mass spectrometry, rely on the distinct mass and magnetic properties of deuterium to differentiate the labeled compound from its unlabeled counterparts. ualberta.canih.gov The development of such targeted probes is critical for enhancing the sensitivity and specificity of analytical methods aimed at understanding molecular structure and dynamics. ualberta.ca
Properties of Angelic Acid Esters
| Property | Angelic Acid Methyl Ester | This compound |
| Molecular Formula | C6H10O2 | C6H7D3O2 |
| Molecular Weight | 114.14 g/mol | 117.16 g/mol scbt.com |
| CAS Number | 5953-76-4 lookchem.com | 5953-76-4 (unlabeled) scbt.com |
| Boiling Point | 123.4 °C at 760 mmHg lookchem.com | Not specified, expected to be very similar to unlabeled form |
| Primary Use in Research | Reactant in organic synthesis. chemicalbook.com | Isotopic tracer for mechanistic studies, internal standard. |
Integration with Systems Biology and Omics Approaches for Global Analysis
Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from various "omics" fields, such as genomics, proteomics, and metabolomics. nih.govscispace.com Stable isotope-labeled compounds like this compound are powerful tools for these integrative analyses, particularly within metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms.
In a typical metabolomics experiment, this compound can be introduced as a tracer into a biological system. Its unique mass (117.16 amu) allows it to be distinguished from the endogenous, unlabeled form (114.14 amu) by mass spectrometry. Researchers can then track the metabolic fate of the compound through various biochemical pathways. This approach, known as stable isotope tracing, can reveal:
Metabolic Flux: The rate at which the labeled ester is consumed and converted into other products.
Pathway Identification: The specific enzymes and pathways that process angelic acid esters.
Subcellular Localization: By analyzing different cellular compartments, one can determine where the metabolism of the compound occurs.
The data generated from these tracer studies provide a dynamic view of metabolism that complements the static snapshots offered by traditional omics approaches. By integrating this metabolic data with transcriptomic and proteomic data, researchers can build more comprehensive models of how regulatory networks control metabolic pathways involving specific compounds. scispace.com
Investigation of Isomerization Processes Facilitated by Deuterium Labeling (e.g., Angelic Acid to Tiglic Acid)
Angelic acid is the (Z)- or cis-isomer of 2-methyl-2-butenoic acid, while its geometric isomer, tiglic acid, is the (E)- or trans-form. acs.orgdrugfuture.com The two isomers can interconvert, a process known as isomerization. Angelic acid is generally less thermodynamically stable than tiglic acid, and isomerization can be promoted by heat, acid, or base. acs.orgdrugfuture.com Understanding the precise mechanism of this isomerization is a fundamental question in organic chemistry.
Deuterium labeling provides a powerful method for investigating these reaction mechanisms. nih.gov By using this compound, chemists can track the atoms throughout the isomerization process to form Methyl-d3 Tiglate. The presence of the deuterium label on the methyl ester group serves as a stable marker that does not directly participate in the double-bond isomerization but allows for clear differentiation and quantification of the reactant and product.
Mechanistic studies could involve:
Kinetic Isotope Effect (KIE) analysis: While the deuterium in the methyl ester group is distant from the reacting double bond and would not be expected to produce a primary KIE, its presence can subtly influence reaction rates through secondary effects, providing insight into the transition state geometry.
Product Identification: Mass spectrometry can unambiguously distinguish the deuterated product (Methyl-d3 Tiglate) from any unlabeled contaminants, ensuring accurate measurement of the extent of isomerization.
Mechanistic Elucidation: In more complex reaction networks where the ester might be cleaved and reformed, the d3-label would reveal whether the methyl group is retained during the isomerization process.
These types of detailed mechanistic studies, enabled by isotopic labeling, are crucial for designing and controlling chemical reactions, such as in the synthesis of pharmaceuticals or fine chemicals where stereochemical purity is paramount. nih.gov
Future Prospects in Chemical Ecology and Inter-Species Communication Research
Chemical ecology is the study of the chemical interactions between living organisms. Angelic acid and its esters are naturally occurring compounds found in the essential oils of various plants, such as Roman chamomile (Anthemis nobilis), and contribute to their fragrance and flavor. acs.orgdrugfuture.comgoogle.com These volatile compounds often play critical roles as semiochemicals—signaling molecules that mediate interactions between organisms. For example, they can act as attractants for pollinators, deterrents for herbivores, or signals in plant-pathogen interactions.
The use of this compound opens up exciting future prospects for research in this field. By using the labeled compound in controlled experiments, researchers can investigate aspects of chemical communication with unprecedented detail.
Potential Research Applications in Chemical Ecology
| Research Area | Experimental Approach | Potential Insights |
| Biosynthesis & Transport | Introduce this compound to a plant and monitor its translocation and modification using mass spectrometry imaging. | Elucidate the pathways for synthesis, storage, and transport of volatile esters within plant tissues. |
| Metabolism by Herbivores | Allow an insect herbivore to feed on a plant treated with the labeled ester and analyze the insect's tissues and excretions. | Determine how herbivores detoxify or sequester plant secondary metabolites. |
| Volatile Signaling | Apply the labeled ester to a plant and analyze the composition of emitted volatile organic compounds (VOCs) over time. | Track the release rate and atmospheric fate of the signal, and investigate if it is chemically modified before or after release. |
| Microbial Interactions | Expose soil or leaf-surface microbes to this compound and analyze for labeled breakdown products. | Understand the role of the microbiome in degrading or transforming chemical signals in the environment. |
These "pulse-chase" style experiments, where a pulse of labeled compound is introduced and its fate is chased over time, can provide quantitative data on the biosynthesis, turnover, and ecological function of these important natural products. This knowledge could ultimately be applied to agriculture for pest management or to the development of new fragrances and flavorings.
Q & A
Q. What are the recommended analytical methods for quantifying Angelic Acid Methyl-d3 Ester in complex biological matrices?
High-performance liquid chromatography (HPLC) with a C18 column (e.g., Kromasil 100-5-C18) and acetonitrile-water mobile phases (58:42 ratio) is effective for quantification. Detection at 330 nm ensures specificity, with linearity validated in the range of 44.45–889.00 µg/ml (r=0.9998). Precision and recovery rates >98% are achievable under optimized conditions . Gas chromatography-mass spectrometry (GC/MS) is also viable for structural confirmation, as demonstrated in studies of angelic acid esters in essential oils .
Q. How can researchers optimize the synthesis of deuterated esters like this compound?
Deuterated esters are synthesized via acid-catalyzed esterification using deuterated methanol (CD3OD) under anhydrous conditions. Key parameters include strict control of reaction temperature (e.g., 60–80°C) and catalyst concentration (e.g., H2SO4 at 0.5–1.0 mol%). Post-synthesis purification via fractional distillation or preparative HPLC ensures isotopic purity >98% .
Q. What safety protocols are critical for handling deuterated esters in laboratory settings?
Use full PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Ensure adequate ventilation and avoid watercourse contamination. Spills should be absorbed with diatomite and decontaminated with ethanol . Stability studies recommend storage at –20°C under inert gas (e.g., argon) to prevent deuteration loss .
Advanced Research Questions
Q. How do deuterium isotopes in this compound influence its pharmacokinetic profile compared to non-deuterated analogs?
Deuterium alters metabolic stability by slowing CYP450-mediated oxidation via the kinetic isotope effect (KIE). Studies on similar deuterated esters (e.g., methyl methacrylate-d8) show prolonged half-lives (t1/2 increased by 20–40%) and reduced clearance rates. However, in vitro assays are required to confirm these effects on angelic acid derivatives .
Q. What experimental strategies resolve contradictions in bioactivity data for structurally modified angelic acid esters?
Minor structural changes (e.g., ester group position or cis-trans isomerism) can drastically alter biological activity. For example, relocating a methyl group in angelic acid esters reduces cholesterol efflux promotion by >50% . Use molecular docking and comparative SAR (structure-activity relationship) studies to identify critical steric or electronic factors. Pair these with in vitro assays (e.g., efflux assays in macrophage models) for validation .
Q. How does the cis-trans isomerism of this compound affect its interaction with lipid membranes?
Cis isomers (e.g., angelic acid) exhibit greater membrane permeability due to reduced steric hindrance compared to trans isomers (e.g., tiglic acid). Use Langmuir-Blodgett trough experiments to measure monolayer insertion efficiency, or NMR spectroscopy to assess lipid bilayer interactions. Computational modeling (MD simulations) can further predict partitioning behavior .
Q. What methodologies validate the isotopic purity of this compound in metabolic tracer studies?
High-resolution mass spectrometry (HRMS) or ²H-NMR spectroscopy are gold standards. HRMS detects deuteration levels via exact mass shifts (e.g., +3 Da for CD3 groups), while ²H-NMR quantifies deuterium distribution. Cross-validate with isotopic ratio measurements using isotope-ratio MS (IRMS) .
Q. How can researchers mitigate batch-to-batch variability in deuterated ester synthesis?
Implement strict QC protocols:
- Monitor reaction progress via real-time FTIR to track ester carbonyl peaks (∼1740 cm⁻¹).
- Use orthogonal purification techniques (e.g., size-exclusion chromatography followed by HPLC).
- Validate isotopic integrity with MS/MS fragmentation patterns .
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in studies of this compound?
Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. For small sample sizes, apply Bayesian hierarchical models to account for variability. Ensure power analysis (α=0.05, β=0.2) during experimental design to determine cohort sizes .
Q. How should researchers address ethical considerations in studies involving deuterated compounds?
Adhere to institutional review board (IRB) protocols for chemical safety and waste disposal. Document deuterated compound handling in lab SOPs and ensure transparency in publications regarding synthesis hazards (e.g., deuterated solvent flammability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
